molecular formula C23H35N3O2 B12375863 1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone

1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone

Cat. No.: B12375863
M. Wt: 385.5 g/mol
InChI Key: NNHRCSJWUBQYQV-YHWBJDLNSA-N
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Description

1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone is a complex organic compound It features a cyclopenta[a]phenanthrene core, which is a polycyclic structure, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone typically involves multiple steps:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of the hydroxy and methyl groups: Functionalization of the core structure with hydroxy and methyl groups can be done using selective oxidation and alkylation reactions.

    Attachment of the triazole moiety: The triazole ring can be introduced via a click chemistry reaction, typically involving an azide and an alkyne under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone can undergo various chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Functional groups on the core structure can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Reduced triazole derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of polycyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole moiety may play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-1-yl)ethanone
  • 1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-3-yl)ethanone

Uniqueness

The unique combination of the cyclopenta[a]phenanthrene core and the triazole moiety in 1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H35N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone

InChI

InChI=1S/C23H35N3O2/c1-22(28)9-7-16-15(13-22)3-4-18-17(16)8-10-23(2)19(18)5-6-20(23)21(27)14-26-24-11-12-25-26/h11-12,15-20,28H,3-10,13-14H2,1-2H3/t15-,16+,17-,18-,19+,20-,22-,23+/m1/s1

InChI Key

NNHRCSJWUBQYQV-YHWBJDLNSA-N

Isomeric SMILES

C[C@]1(CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5N=CC=N5)C)O

Canonical SMILES

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5N=CC=N5)C)O

Origin of Product

United States

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